molecular formula C17H12Cl2O2S B12911892 3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan CAS No. 941270-41-3

3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan

Cat. No.: B12911892
CAS No.: 941270-41-3
M. Wt: 351.2 g/mol
InChI Key: JNUNQPGAGFWNMY-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan is an organic compound characterized by the presence of a furan ring substituted with dichlorophenyl, methoxy, and phenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dichlorophenylacetic acid with methoxyacetyl chloride to form an intermediate, which is then subjected to cyclization with phenylthiol in the presence of a base to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted furan derivatives with modified phenylthio groups.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)propionic acid
  • (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
  • [(2,4-Dichlorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine

Uniqueness

3-(2,4-Dichlorophenyl)-2-methoxy-5-(phenylthio)furan is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

941270-41-3

Molecular Formula

C17H12Cl2O2S

Molecular Weight

351.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-methoxy-5-phenylsulfanylfuran

InChI

InChI=1S/C17H12Cl2O2S/c1-20-17-14(13-8-7-11(18)9-15(13)19)10-16(21-17)22-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JNUNQPGAGFWNMY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(O1)SC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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